4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol
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Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiourea under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyrimidines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)pyrimidine-2-thiol
- 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-amine
- 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-carboxamide
Uniqueness
4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is unique due to the presence of both a thiol group and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-12-5-6(4-10-12)7-2-3-9-8(13)11-7/h2-5H,1H3,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGJJHDIEHUZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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